![molecular formula C7H7KO4 B1391396 Potassium 2-(furan-2-ylmethoxy)acetate CAS No. 1211818-24-4](/img/structure/B1391396.png)
Potassium 2-(furan-2-ylmethoxy)acetate
Overview
Description
Potassium 2-(furan-2-ylmethoxy)acetate is a chemical compound with the CAS Number: 1211818-24-4 . It has a molecular weight of 194.23 and its IUPAC name is potassium (2-furylmethoxy)acetate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Potassium 2-(furan-2-ylmethoxy)acetate is1S/C7H8O4.K/c8-7(9)5-10-4-6-2-1-3-11-6;/h1-3H,4-5H2,(H,8,9);/q;+1/p-1
. This indicates the presence of a potassium ion (K+) and a complex organic molecule (C7H7O4-) in the compound. Physical And Chemical Properties Analysis
Potassium 2-(furan-2-ylmethoxy)acetate is a powder that is stored at room temperature . Its molecular weight is 194.23 and its molecular formula is C7H7KO4 .Scientific Research Applications
Organic Semiconductors
Furan derivatives are used to fabricate high-performance organic field-effect transistors, organic solar cells, dye-sensitized solar cells, and organic light-emitting diodes .
Medicinal Chemistry
The furan nucleus incorporation is a significant synthetic strategy in drug discovery due to its high therapeutic properties. Furan-related drugs have a broad scope in treating various conditions in clinical medicines .
Resin and Agrochemicals Production
Furan is considered a green and environmentally friendly material used in producing pharmaceuticals, resin, agrochemicals, and lacquers. It serves as a key starting material for preparing many useful products .
Antibacterial Agents
Recent advances in furan chemistry include synthesizing novel furan derivatives with antibacterial activity. These compounds are synthesized using various chemical reactions such as Suzuki–Miyaura cross-coupling .
Chemical Research
Advanced research on furan derivatives focuses on studying stereospecific reactions, aromaticity, and regioselectivity to enhance practical applications and contribute to the comprehensive knowledge base of furan chemistry .
Safety and Hazards
properties
IUPAC Name |
potassium;2-(furan-2-ylmethoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4.K/c8-7(9)5-10-4-6-2-1-3-11-6;/h1-3H,4-5H2,(H,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDXKTBGJBNQLT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7KO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1211818-24-4 | |
Record name | potassium 2-(furan-2-ylmethoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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